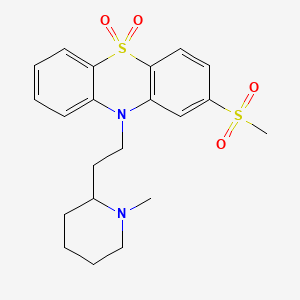

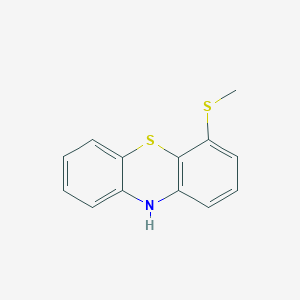

硫利达嗪二砜

描述

Thioridazine is a phenothiazine antipsychotic medicine that is used to treat schizophrenia . It is usually given after other treatments have failed . Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine .

Synthesis Analysis

The strategy can easily be scaled up .

Molecular Structure Analysis

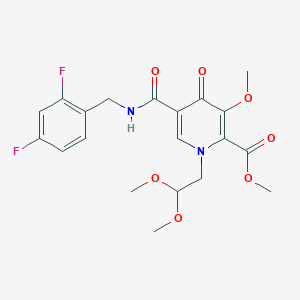

The molecular formula of Thioridazine disulfone is C21H26N2O4S2 . Its average mass is 434.572 Da and its monoisotopic mass is 434.133392 Da .

Chemical Reactions Analysis

Thioridazine is known to undergo photodegradation, resulting in the presence of dimers and trimers of the compound, as well as mono-, di-, and tri-oxygenated derivatives .

Physical And Chemical Properties Analysis

The molecular formula of Thioridazine disulfone is C21H26N2O4S2 . Its average mass is 434.572 Da and its monoisotopic mass is 434.133392 Da .

科学研究应用

硫利达嗪 2-亚砜的降解和构型变化

硫利达嗪 (THD) 经过生物转化形成硫利达嗪 2-亚砜 (THD 2-SO) 和其他代谢物。研究表明,THD 2-SO 在不同温度、pH 值和离子强度等各种条件下表现出稳定性。然而,已注意到在 pH 值为 8.5 时可能会出现溶解度问题。此外,还研究了紫外光对 THD 2-SO 稳定性的影响,揭示了其对映异构体在特定条件下的降解和差向异构化 (de Gaitani, Martinez, & Bonato, 2004).

立体化学和活性

硫利达嗪代谢物硫原子绝对构型的分配

已使用圆二色性 (CD) 光谱等技术研究了硫利达嗪代谢物(如 THD-2-亚砜)的立体化学构型。准确确定硫原子的绝对构型对于理解立体化学与这些化合物的药理活性或毒性之间的关系至关重要 (Bertucci et al., 2010).

内生真菌的生物转化

内生真菌的立体选择性分析和生物转化

已广泛研究了内生真菌对 THD 的生物转化。开发了一种在培养基中对硫利达嗪-2-亚砜和硫利达嗪-5-亚砜进行立体选择性分析的方法来研究这一过程。结果突出了某些内生真菌在立体选择性地生物转化 THD 中的潜力,表明真菌与该化合物之间存在复杂的相互作用 (Borges et al., 2008).

抗菌性能

硫利达嗪作为抗菌剂的复活?

硫利达嗪因其抗菌特性而受到认可,这与其抗精神病作用无关。这一发现促使人们探索硫利达嗪及其代谢物(包括硫利达嗪二砜)作为开发新抗菌药物以解决传染病的潜在先导 (Thanacoody, 2007).

作用机制

Target of Action

Thioridazine disulfone primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various cognitive and behavioral functions. Thioridazine disulfone also has activity at serotonin, noradrenaline, and histamine receptors .

Mode of Action

Thioridazine disulfone interacts with its targets by blocking the dopaminergic receptors in the brain. This blockage depresses the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, and vasomotor tone .

Biochemical Pathways

Thioridazine disulfone affects several biochemical pathways. It has been shown to modify cytoskeleton dynamics, triggering calcium overload and toxic reactive oxygen species accumulation . It also induces profound cytoskeletal remodeling of cells, leading to calcium influx and triggering apoptosis through mitochondrial depolarization .

Pharmacokinetics

Thioridazine disulfone is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg . It undergoes hepatic metabolism primarily by sulphoxidation, with demethylation and hydroxylation also occurring to a lesser extent . The active metabolites of thioridazine disulfone include mesoridazine and sulphoridazine .

Result of Action

The molecular and cellular effects of thioridazine disulfone’s action include the induction of cell death and irreversible progress towards the loss of cell clonogenic capacity . It also causes significant changes in the cell wall composition of certain bacteria, sensitizing them to several classes of antimicrobials targeting the late stages of peptidoglycan synthesis .

Action Environment

The action, efficacy, and stability of thioridazine disulfone can be influenced by various environmental factors. For instance, the presence of calcium is necessary for thioridazine disulfone to induce cell death . Additionally, the drug’s action can be affected by the pH of the environment, as it has been shown to have different potencies under acidic conditions .

安全和危害

Thioridazine can cause a serious type of irregular heartbeat that may cause sudden death . High doses or long-term use of thioridazine can cause a serious movement disorder that may not be reversible . The longer you use thioridazine, the more likely you are to develop this disorder, especially if you are a woman or an older adult .

属性

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)29(26,27)21-11-10-17(15-19(21)23)28(2,24)25/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWCJHGQWLNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thioridazine disulfone | |

CAS RN |

100574-22-9 | |

| Record name | Thioridazine disulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100574229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIORIDAZINE DISULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T7SJ3G23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isobenzofuran-1(3H),9'-[1H,5H,9H,10H,11H]xantheno[2,3,4-ij:5,6,7-i'j']diquinolizine]-ar-carboxylicacid, 2',3',6',7',12',13',16',17'-octahydro-3-oxo-, 2,5-dioxo-1-pyrrolidinylester](/img/structure/B1493965.png)

![(1R)-3-[2-[(7Ar)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B1493969.png)

![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)